molecular formula C17H15N3O5 B6581813 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1211156-87-4

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6581813
CAS No.: 1211156-87-4
M. Wt: 341.32 g/mol
InChI Key: SMCITQZUVOCUIR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,4-benzodioxin ring, two oxazole rings, and an acetamide group. Compounds with these functional groups are often found in various pharmaceuticals and bioactive compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The presence of the benzodioxin and oxazole rings may contribute to the compound’s potential bioactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the oxazole rings and the acetamide group. These functional groups can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple rings and polar functional groups could impact properties such as solubility, melting point, and boiling point .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties and bioactivity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the potential bioactivity of the compound and develop methods for its synthesis. Additionally, studies could investigate the compound’s physical and chemical properties .

Properties

IUPAC Name

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-10-6-16(20-24-10)18-17(21)9-12-8-14(25-19-12)11-2-3-13-15(7-11)23-5-4-22-13/h2-3,6-8H,4-5,9H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCITQZUVOCUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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